N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide
Description
N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by a cyclopropyl group attached to the nitrogen atom and a 3,5-dimethylphenylmethyl group attached to the pyrrolidine ring
Properties
IUPAC Name |
N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-8-13(2)10-14(9-12)11-19-7-3-4-16(19)17(20)18-15-5-6-15/h8-10,15-16H,3-7,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNJBFKUJGLFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCCC2C(=O)NC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific reaction conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, which involve the addition of a cyclopropyl group to the nitrogen atom of the pyrrolidine ring.
Attachment of the 3,5-Dimethylphenylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a 3,5-dimethylphenylmethyl halide or similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the pyrrolidine ring.
Scientific Research Applications
N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to altered biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and resulting in physiological effects.
Pathways: The compound may influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxamide: Unique due to its specific substituents and structural features.
Other Pyrrolidine Carboxamides: Compounds with similar core structures but different substituents, such as N-cyclopropyl-1-[(3,5-dimethylphenyl)methyl]pyrrolidine-2-carboxylate.
Uniqueness
This compound stands out due to its specific combination of a cyclopropyl group and a 3,5-dimethylphenylmethyl group, which may confer unique chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
